Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1221724-81-7
VCID: VC3357350
InChI: InChI=1S/C7H9NO2S.Na/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
SMILES: CC(C)C1=CSC(=N1)C(=O)[O-].[Na+]
Molecular Formula: C7H8NNaO2S
Molecular Weight: 193.2 g/mol

Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate

CAS No.: 1221724-81-7

Cat. No.: VC3357350

Molecular Formula: C7H8NNaO2S

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate - 1221724-81-7

Specification

CAS No. 1221724-81-7
Molecular Formula C7H8NNaO2S
Molecular Weight 193.2 g/mol
IUPAC Name sodium;4-propan-2-yl-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C7H9NO2S.Na/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Standard InChI Key UKZMRAIJGFRCSW-UHFFFAOYSA-M
SMILES CC(C)C1=CSC(=N1)C(=O)[O-].[Na+]
Canonical SMILES CC(C)C1=CSC(=N1)C(=O)[O-].[Na+]

Introduction

Physical and Chemical Properties

Chemical Reactivity and Stability

The chemical reactivity of Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate is influenced by several structural features. The thiazole ring contributes aromatic character and can participate in various electrophilic substitution reactions characteristic of heterocyclic compounds. The carboxylate group at the 2-position can engage in typical reactions associated with carboxylic acid derivatives, while the isopropyl substituent at the 4-position influences the electronic distribution within the molecule . This combination of functional groups creates a unique reactivity profile that may be exploited in various synthetic applications.

Comprehensive Property Data

PropertyValueSource
CAS Number1221724-81-7
Molecular FormulaC7H8NNaO2S
Molecular Weight193.2 g/mol
IUPAC Namesodium;4-propan-2-yl-1,3-thiazole-2-carboxylate
Structural FeaturesThiazole ring with isopropyl at position 4 and carboxylate at position 2
Physical StateLikely crystalline solid at room temperature
SolubilityEnhanced water solubility due to sodium salt form
InChI KeyQSCSFDGXDMOAFT-UHFFFAOYSA-N
SMILES Notation[Na].O=C(O)C1=NC(=CS1)C(C)C

Synthesis and Preparation Methods

Purification and Quality Control

The final steps in preparing Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate of high purity would likely involve careful purification procedures such as recrystallization, potentially using appropriate solvent systems to maximize yield while ensuring high purity. Quality control measures might include spectroscopic analyses such as NMR, IR, and mass spectrometry to confirm structure and purity, as well as elemental analysis to verify composition .

Biological Activities and Applications

Pharmaceutical Research Applications

The compound's potential extends beyond antimicrobial applications to broader pharmaceutical research contexts. Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate may serve as:

  • A building block for more complex molecules with therapeutic potential

  • A potential pharmacophore in drug discovery programs

  • An intermediate in the synthesis of bioactive compounds

The enhanced solubility provided by the sodium salt form makes this compound particularly suitable for various pharmaceutical formulations where aqueous solubility is a critical factor . This property can significantly impact bioavailability and formulation development for potential drug candidates derived from or incorporating this structure.

Application AreaPotential UtilityKey CharacteristicsReferences
Antimicrobial ResearchDevelopment of novel antibacterial or antifungal agentsThiazole ring structure with specific substitution pattern
Medicinal ChemistryBuilding block for more complex bioactive moleculesReactive functional groups suitable for further derivatization
Pharmaceutical FormulationImproved solubility in aqueous mediaSodium salt form enhances water solubility
Materials SciencePotential applications in specialty materialsHeterocyclic structure with various reactive sites
Metabolic StudiesPossible interactions with biochemical pathwaysThiazole moiety relevant to various biochemical processes

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